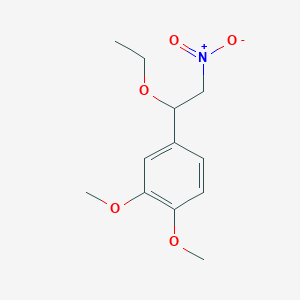
Phosphorous acid;2,2,3,3-tetrachloropropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorous acid;2,2,3,3-tetrachloropropan-1-ol is a chemical compound that combines the properties of phosphorous acid and 2,2,3,3-tetrachloropropan-1-ol. . It is an intermediate in the preparation of other phosphorus compounds. 2,2,3,3-tetrachloropropan-1-ol is an organic compound with four chlorine atoms attached to a three-carbon chain, making it a highly chlorinated alcohol.
Méthodes De Préparation
The preparation of phosphorous acid typically involves the hydrolysis of phosphorus trichloride with water or steam . The reaction is as follows: [ \text{PCl}_3 + 3 \text{H}_2\text{O} \rightarrow \text{H}_3\text{PO}_3 + 3 \text{HCl} ]
For the synthesis of 2,2,3,3-tetrachloropropan-1-ol, one common method involves the chlorination of propan-1-ol under specific conditions to achieve the desired level of chlorination. The reaction conditions and reagents used can vary, but typically involve the use of chlorine gas or other chlorinating agents.
Analyse Des Réactions Chimiques
Phosphorous acid;2,2,3,3-tetrachloropropan-1-ol can undergo various chemical reactions, including:
Oxidation: Phosphorous acid can be oxidized to phosphoric acid (H₃PO₄) under certain conditions.
Reduction: The compound can participate in reduction reactions, particularly involving the reduction of the phosphorous acid component.
Substitution: The tetrachloropropan-1-ol moiety can undergo substitution reactions where chlorine atoms are replaced by other functional groups. For example, reacting with sodium hydroxide can replace chlorine atoms with hydroxyl groups.
Applications De Recherche Scientifique
Phosphorous acid;2,2,3,3-tetrachloropropan-1-ol has several applications in scientific research:
Biology: The compound can be used in studies involving the effects of chlorinated compounds on biological systems.
Medicine: Research into potential medicinal applications, such as the development of new pharmaceuticals, may involve this compound.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phosphorous acid;2,2,3,3-tetrachloropropan-1-ol involves its interaction with molecular targets and pathways in chemical and biological systems. Phosphorous acid acts as a reducing agent and can donate electrons in redox reactions. The tetrachloropropan-1-ol component can interact with enzymes and proteins, potentially affecting their function and activity.
Comparaison Avec Des Composés Similaires
Phosphorous acid;2,2,3,3-tetrachloropropan-1-ol can be compared with other similar compounds, such as:
Phosphoric acid (H₃PO₄): Unlike phosphorous acid, phosphoric acid is a triprotic acid and is more commonly used in fertilizers and food additives.
Hypophosphorous acid (H₃PO₂): This compound has one less oxygen atom compared to phosphorous acid and is used as a reducing agent in chemical reactions.
Chlorinated alcohols: Compounds like 2,2,3,3-tetrachloropropan-1-ol are part of a broader class of chlorinated alcohols, which are used in various industrial applications.
Propriétés
Numéro CAS |
59671-24-8 |
|---|---|
Formule moléculaire |
C9H15Cl12O6P |
Poids moléculaire |
675.6 g/mol |
Nom IUPAC |
phosphorous acid;2,2,3,3-tetrachloropropan-1-ol |
InChI |
InChI=1S/3C3H4Cl4O.H3O3P/c3*4-2(5)3(6,7)1-8;1-4(2)3/h3*2,8H,1H2;1-3H |
Clé InChI |
ROXWZKVYESLUIB-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(Cl)Cl)(Cl)Cl)O.C(C(C(Cl)Cl)(Cl)Cl)O.C(C(C(Cl)Cl)(Cl)Cl)O.OP(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


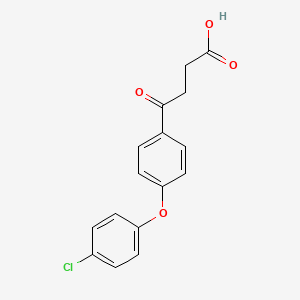
![2,3,4,5-Tetrachloro-6-[4-(diethylamino)-2-ethoxybenzoyl]benzoic acid](/img/structure/B14618955.png)
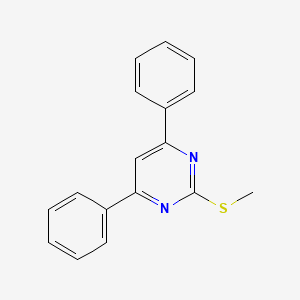
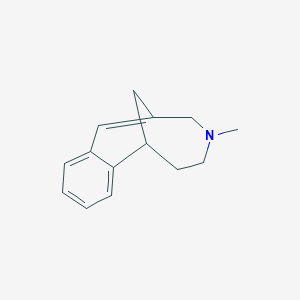
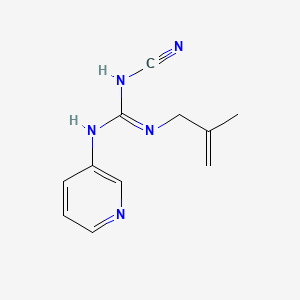
![Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]-](/img/structure/B14618983.png)
![2-{2-[2-(2-Bromoethyl)cyclopropyl]ethoxy}oxane](/img/structure/B14618984.png)
![{3-[(Chloromethyl)sulfanyl]pentan-3-yl}benzene](/img/structure/B14618987.png)
![2-[3-(2-Hydroxy-5-methoxyphenyl)acryloyl]benzoic acid](/img/structure/B14618995.png)
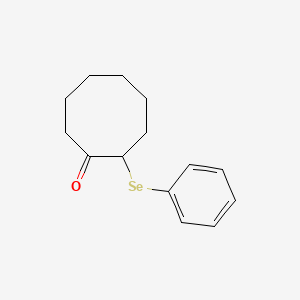
![6-(Methylsulfanyl)-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14619017.png)
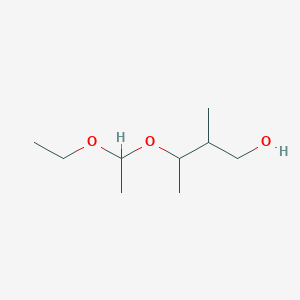
![[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol](/img/structure/B14619030.png)
